molecular formula C3H9N B13840292 iso-Propylamine-d9

iso-Propylamine-d9

Cat. No.: B13840292
M. Wt: 68.17 g/mol
InChI Key: JJWLVOIRVHMVIS-OPWLHENWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iso-Propylamine-d9 is a deuterium-labeled compound, specifically an isotopically labeled version of iso-Propylamine. It is used as a reference standard in various scientific and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling allows for the tracking and analysis of the compound in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iso-Propylamine-d9 typically involves the reaction of deuterated isopropanol (CD₃)₂CHOH with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows:

(CD3)2CHOH+NH3(CD3)2CHNH2+H2O(CD₃)₂CHOH + NH₃ \rightarrow (CD₃)₂CHNH₂ + H₂O (CD3​)2​CHOH+NH3​→(CD3​)2​CHNH2​+H2​O

This reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the final product to achieve the desired isotopic enrichment and chemical purity.

Chemical Reactions Analysis

Types of Reactions

iso-Propylamine-d9 undergoes various types of chemical reactions, including:

    Protonation: The compound can be protonated to form iso-Propylammonium ion.

    Alkylation: It can react with alkyl halides to form secondary and tertiary amines.

    Acylation: The compound can undergo acylation reactions with acyl chlorides to form amides.

    Condensation: It can condense with carbonyl compounds to form imines.

Common Reagents and Conditions

    Protonation: Typically involves the use of strong acids such as hydrochloric acid (HCl).

    Alkylation: Requires alkyl halides and a base such as sodium hydroxide (NaOH).

    Acylation: Involves acyl chlorides and a base such as pyridine.

    Condensation: Requires carbonyl compounds and may involve catalysts such as acid or base.

Major Products Formed

    Protonation: iso-Propylammonium chloride.

    Alkylation: Secondary and tertiary amines.

    Acylation: Amides.

    Condensation: Imines.

Scientific Research Applications

iso-Propylamine-d9 is used in various scientific research applications, including:

    Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: In the production of herbicides and pesticides, where it serves as a building block for active ingredients.

Mechanism of Action

The mechanism of action of iso-Propylamine-d9 involves its interaction with molecular targets through various pathways. For example, in protonation reactions, the compound accepts a proton to form an ammonium ion. In alkylation reactions, it acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides. The deuterium labeling allows for the tracking of these interactions using analytical techniques such as NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Ethylamine-d5: Another deuterium-labeled amine used in similar applications.

    n-Propylamine-d7: A deuterium-labeled version of n-Propylamine.

    Diisopropylamine-d14: A deuterium-labeled secondary amine.

Uniqueness

iso-Propylamine-d9 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for the precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and industry.

Properties

Molecular Formula

C3H9N

Molecular Weight

68.17 g/mol

IUPAC Name

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2

InChI Key

JJWLVOIRVHMVIS-OPWLHENWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H]

Canonical SMILES

CC(C)N

Origin of Product

United States

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